1-(4-fluorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-(4-fluorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a pyridine derivative in the presence of a suitable base.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate compound with an isocyanate or a carbodiimide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-(4-fluorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea: Similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
1-(4-methylbenzyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea:
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-14-11-18(16-3-2-8-21-13-16)24-25(14)10-9-22-19(26)23-12-15-4-6-17(20)7-5-15/h2-8,11,13H,9-10,12H2,1H3,(H2,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJNWAYELAWDTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NCC2=CC=C(C=C2)F)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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